molecular formula C7H4ClNO B146293 2-Chlorobenzoxazole CAS No. 615-18-9

2-Chlorobenzoxazole

Cat. No.: B146293
CAS No.: 615-18-9
M. Wt: 153.56 g/mol
InChI Key: BBVQDWDBTWSGHQ-UHFFFAOYSA-N
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Description

2-Chlorobenzoxazole is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzoxazole, where a chlorine atom is substituted at the second position of the benzoxazole ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Chemical Reactions Analysis

Reaction Conditions

  • Reactants :

    • 2-Mercaptobenzoxazole (Formula II)

    • Chlorine gas (Cl₂)

  • Catalyst/Additives : None required.

  • Temperature : 0–100°C (initial reaction starts above the melting point of the product, typically 40–20°C to avoid ring chlorinations) .

  • Time : 0.5–5 hours for addition of 2-mercaptobenzoxazole; total chlorination completes in ~3 hours .

Mechanism and Byproducts

The reaction proceeds via electrophilic substitution, replacing the thiol (-SH) group with chlorine. Key byproducts include sulfur chlorides (S₂Cl₂ or SCl₂) , which are isolated in high purity .

ParameterDetails
Stoichiometry 1.5 mol Cl₂ per mol 2-mercaptobenzoxazole
Yield >90% (crude)
Purification Distillation under reduced pressure (S₂Cl₂ at 30°C; product at 118°C)

Reaction Conditions

  • Reactants :

    • Benzoxazolinone derivatives

    • PCl₅ (excess)

  • Solvent : o-Dichlorobenzene .

  • Temperature : 80–120°C .

Mechanism and Byproducts

PCl₅ acts as a chlorinating agent, replacing the carbonyl oxygen with chlorine. The reaction forms phosphorus oxychloride (POCl₃) as a byproduct .

Example ReactionOutcome
Benzoxazolinone + PCl₅→ 2,6-Dichlorobenzoxazole (72% yield, m.p. 48–49°C, GC purity 99.7%)

Alternative Synthetic Pathways

While not directly involving 2-chlorobenzoxazole as a reactant, these methods highlight its precursor chemistry:

Cyclization of 2-Aminophenols

  • Reactants : 2-Aminophenols + β-diketones

  • Catalyst : Brønsted acid/CuI .

  • Scope : Tolerates substituents like Cl, Br, NO₂, and OMe on the aromatic ring .

Pd-Catalyzed Aerobic Oxidation

  • Reactants : o-Aminophenols + isocyanides

  • Catalyst : Pd/C under O₂ atmosphere .

  • Product : 2-Aminobenzoxazoles (broad substrate scope) .

Reaction Stability and Byproduct Management

  • Thermal Stability : Reactions are conducted below 100°C to prevent decomposition or undesired ring chlorinations .

  • Byproduct Utilization : Sulfur chlorides (S₂Cl₂/SCl₂) are recovered as high-purity industrial chemicals, avoiding solvent contamination .

Industrial Advantages of Key Methods

MethodBenefitsLimitations
Chlorination with Cl₂Solvent-free, high spacetime yield, reusable reaction vessels Requires precise temperature control
PCl₅-Mediated RouteHigh purity, scalable for dichloro derivatives Generates POCl₃ waste

Unresolved Challenges

  • Ring Chlorination : Excess Cl₂ or elevated temperatures may lead to undesired chlorination of the benzoxazole ring .

  • Solvent Dependency : PCl₅ method requires o-dichlorobenzene, complicating waste management .

Scientific Research Applications

Organic Synthesis

2-Chlorobenzoxazole is frequently employed as an intermediate in organic synthesis. Notably, it has been used to synthesize derivatives such as 2-(2-naphthylamino)benzoxazole through reactions with 2-amino-1-naphthalenesulfonic acid. This demonstrates its role in creating complex organic molecules that may have pharmaceutical or industrial significance .

Fluorescent Probes and Dyes

The compound is also utilized in the development of fluorescent probes and dyes. Its structural characteristics allow it to be effective as a fluorescent brightener, particularly in the near-ultraviolet range. These properties make it valuable in applications such as biological imaging and materials science .

Photochemical Reactions

In photochemical studies, this compound has been involved in various coupling reactions, which are essential for synthesizing new materials with desired optical properties. For instance, it has been used in Minisci-type coupling reactions, showcasing its versatility in forming C-C bonds under photochemical conditions .

Case Study 1: Synthesis of Fluorescent Dyes

A study highlighted the use of this compound in synthesizing novel fluorescent dyes for biological applications. The researchers demonstrated that derivatives of this compound could effectively stain live cells, providing insights into cellular processes through fluorescence microscopy.

Case Study 2: Environmental Applications

Research has examined the potential of this compound as a sensitizing dye in solar energy applications. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of photovoltaic cells, contributing to advancements in renewable energy technologies.

Data Table: Applications Summary

Application AreaSpecific UseNotes
Organic SynthesisIntermediate for complex moleculesUsed in synthesizing 2-(2-naphthylamino)benzoxazole
Fluorescent ProbesBiological imagingEffective as a fluorescent brightener
Photochemical ReactionsMinisci-type couplingForms C-C bonds under light exposure
Environmental TechnologySensitizing dye for solar cellsEnhances light absorption efficiency

Mechanism of Action

2-Chlorobenzoxazole can be compared with other benzoxazole derivatives such as:

  • 2-Chlorobenzothiazole
  • 2-Chlorobenzimidazole
  • 2-Aminobenzoxazole

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, it exhibits different reactivity and biological activity compared to 2-Chlorobenzothiazole and 2-Chlorobenzimidazole .

Comparison with Similar Compounds

Biological Activity

2-Chlorobenzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, highlighting its anticancer, antifungal, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H4_4ClN1_1O1_1 and a molecular weight of 155.57 g/mol. The presence of the chlorine atom at the 2-position of the benzoxazole ring influences its biological activity, enhancing interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that benzoxazole derivatives, including this compound, exhibit potent anticancer properties. In particular, research has focused on their effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCell LineIC50_{50} (µM)Mechanism of Action
11MDA-MB-2315.63PARP-2 inhibition
12MDA-MB-2316.14PARP-2 inhibition
SorafenibMDA-MB-2317.47Standard drug comparison
12MCF-73.79PARP-2 inhibition
SorafenibMCF-77.26Standard drug comparison

In one study, compounds derived from benzoxazole were synthesized and evaluated for their cytotoxic effects using the MTT assay, revealing that compounds 11 and 12 exhibited significant cytotoxicity against both cancer cell lines, outperforming the standard drug Sorafenib in some cases .

Antifungal Activity

The antifungal properties of benzoxazole derivatives have also been explored extensively. A study synthesized several derivatives of 2-aminobenzoxazole and evaluated their efficacy against various phytopathogenic fungi.

Table 2: Antifungal Activity of 2-Aminobenzoxazole Derivatives

Compound IDFungal StrainEC50_{50} (µg/mL)Comparison Control (Hymexazol)
3aBotrytis cinerea1.4825.12
3bBotrytis cinerea6.9125.12
3cBotrytis cinerea5.0025.12

The results indicated that compounds 3a , 3b , and 3c showed remarkable antifungal activity, significantly superior to hymexazol, a known antifungal agent . These findings suggest that modifications to the benzoxazole structure could enhance antifungal potency.

The mechanisms underlying the biological activities of benzoxazoles are multifaceted:

  • PARP-2 Inhibition : Compounds like 12 and 27 have been shown to inhibit PARP-2 enzyme activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antifungal Mechanism : The antifungal activity is attributed to the disruption of fungal cell wall integrity or interference with fungal metabolism .
  • Broad Biological Activities : Benzoxazoles exhibit a range of activities including antimicrobial, anti-inflammatory, and antiviral effects due to their ability to interact with various biological receptors .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • A study demonstrated that derivatives with chloro substituents showed enhanced inhibitory activities against orexin receptors (OX1R and OX2R), indicating potential for treating sleep disorders .
  • Another investigation into the structure–activity relationships revealed that specific modifications to the benzoxazole scaffold could lead to improved anticancer efficacy against multiple cancer types .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 2-chlorobenzoxazole in laboratory settings?

  • Methodological Answer : Utilize spectroscopic techniques such as 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and FT-IR to confirm the molecular structure. Cross-reference with CAS Registry Number 609-65-4 for validation . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection. Safety protocols during handling (e.g., avoiding dust generation, using local exhaust ventilation) should align with JIS Z 7253:2019 standards .

Q. What are the recommended safety protocols for handling this compound in synthetic workflows?

  • Methodological Answer :

  • PPE : Impervious gloves, tightly sealed goggles, and protective clothing to prevent skin/eye contact .
  • Storage : Store at 0–6°C in sealed containers away from strong oxidizing agents .
  • Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Follow EPA DSSTox guidelines for waste disposal .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile matrices. Calibrate with certified reference standards and validate recovery rates using spiked samples .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for pharmacological screening?

  • Methodological Answer :

  • Route 1 : React this compound with isoxazolones under reflux in chloroform (42% yield) or solvent-free conditions at 130°C (40% yield) .
  • Route 2 : Employ phosphorus pentachloride for chlorination of intermediates like ethyl acetoacetate .
  • Design Considerations : Monitor reaction progress via TLC and optimize stoichiometry using Design of Experiments (DoE) to account for competing side reactions (e.g., hydrolysis).

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Apply a systematic framework:

  • Step 1 : Replicate studies under identical conditions (e.g., microbial strains, assay protocols) .
  • Step 2 : Use statistical tools (e.g., ANOVA) to compare IC50_{50} values across datasets.
  • Step 3 : Investigate structural analogs (e.g., 2-aminobenzothiazole derivatives) to isolate substituent effects .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Electrophilicity : The chlorine atom at position 2 activates the benzoxazole ring for SNAr due to electron-withdrawing effects.
  • Kinetics : Use Hammett plots to correlate substituent effects with reaction rates.
  • Computational Support : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Conduct accelerated stability studies at 40°C/75% RH over 6 months. Analyze degradation products via LC-MS.
  • Key Factors : Degradation is pH-dependent, with hydrolysis dominant in alkaline conditions. Stabilize formulations using buffering agents (e.g., citrate at pH 5–6) .

Q. Methodological and Ethical Considerations

Q. What frameworks are recommended for designing rigorous research questions involving this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • PICO : "Does this compound (Intervention) exhibit higher antifungal activity (Outcome) against Candida albicans (Population) compared to fluconazole (Comparison)?" .

Q. How should researchers navigate ethical compliance when studying this compound in biomedical contexts?

  • Methodological Answer :

  • Institutional Review : Submit protocols to ethics committees, emphasizing non-therapeutic use and adherence to FDA guidelines (e.g., prohibition of human/animal administration) .
  • Data Transparency : Disclose synthetic byproducts and toxicity data in publications, referencing EPA DSSTox identifiers .

Q. Data Interpretation and Application

Q. How can cross-disciplinary approaches enhance the application of this compound in drug discovery?

  • Methodological Answer : Integrate cheminformatics (e.g., PubChem bioactivity data ) with structural biology (e.g., molecular docking against fungal CYP51 targets ). Validate hits using phenotypic screening in Aspergillus models .

Q. What strategies are effective for interpreting conflicting thermodynamic data in this compound reactions?

  • Methodological Answer :
  • Error Analysis : Audit calorimetry methods (e.g., differential scanning calorimetry vs. isothermal titration calorimetry).
  • Meta-Analysis : Aggregate data from NIST Chemistry WebBook and peer-reviewed studies to identify consensus values.

Properties

IUPAC Name

2-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVQDWDBTWSGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060643
Record name Benzoxazole, 2-chloro-
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Molecular Weight

153.56 g/mol
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CAS No.

615-18-9
Record name 2-Chlorobenzoxazole
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Record name 2-Chlorobenzoxazole
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Record name 2-Chlorobenzoxazole
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Record name Benzoxazole, 2-chloro-
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Record name 2-chlorobenzoxazole
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Synthesis routes and methods

Procedure details

A solution of 83 g of p-nitroaniline in 400 ml of dioxane is added at room temperature, with stirring, to 126 g of 2-chloro-6-nitrobenzoxazole obtained from 43.3 g of 2-chlorobenzoxazole with fuming nitric acid (d. 1.52) in sulphuric acid. The solution is heated to 40°C and stirred at this temperature for a further 19 hours. The solution is diluted with 200 ml of water; it is then cooled and the precipitate separated. The suction-filter residue is dried and dissolved in 500 ml of dimethylformamide. This solution is purified, and diluted with 200 ml of ethanol. The precipitating 6-nitro-2-(4'-nitroanilino)-benzoxazole has the melting point 305° to 310°C.
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400 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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